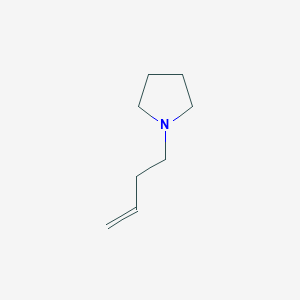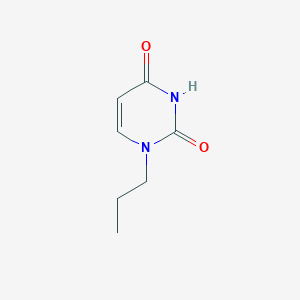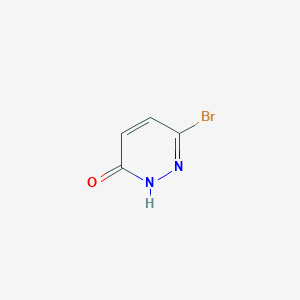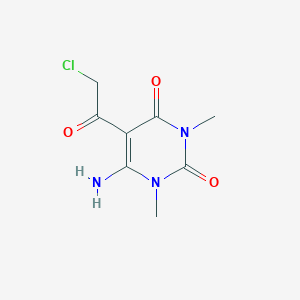
6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
説明
Synthesis Analysis
The synthesis of derivatives related to 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves reactions that showcase the compound's reactivity and functional group transformations. One synthesis route involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4-dione with 1,3-diketones, leading to the formation of pyrimido-pyridazine diones. This synthesis highlights the compound's ability to undergo cyclization reactions, forming complex heterocyclic structures with significant potential for further functionalization (Tsupak et al., 2003).
Molecular Structure Analysis
The molecular structure of derivatives similar to 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has been studied using various spectroscopic and computational methods. These studies reveal detailed information about the compound's conformation, electron distribution, and potential sites for chemical reactivity. Vibrational spectroscopy, combined with quantum chemical calculations, provides insights into the compound's electronic structure and reactivity (Al-Omary et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione derivatives is showcased through various reactions, including electrophilic substitution, cycloaddition, and condensation reactions. These reactions lead to the formation of complex heterocyclic structures, demonstrating the compound's versatility as a synthetic intermediate (Inazumi et al., 1994).
Physical Properties Analysis
The physical properties of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. The crystalline structure, in particular, has been studied to understand the molecular interactions and stability of these compounds. Redetermination of related structures at lower temperatures has provided a clearer understanding of their polarized molecular-electronic structure and hydrogen-bonded frameworks (de la Torre et al., 2007).
Chemical Properties Analysis
The chemical properties of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione derivatives, including their reactivity, potential for further functionalization, and interactions with various reagents, are central to their utility in synthesis and applications in material science and pharmaceuticals. Studies have highlighted their potential as precursors for bioactive agents, underscoring the importance of understanding their chemical behavior (Sako et al., 2000).
科学的研究の応用
1. Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines
- Summary of Application: This compound is used in the synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines . These xanthine derivatives are important bioactive molecules .
- Methods of Application: The synthesis involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . The reaction conditions were optimized to lead to the precipitation of pure products after only 5 to 10 minutes of reaction time .
- Results: The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in most cases in more than 80% isolated yield .
2. Synthesis of Isoxazole Fused Quinoline Scaffolds
- Summary of Application: This compound is used in the regioselective synthesis of novel 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones and 3-methyl-1-phenyl-4-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)-1H-pyrazol-5-amines .
- Methods of Application: The synthesis involves the cleavage of the isatin C–N bond followed by a ring expansion reaction in a one-pot manner . This is done using environmentally benevolent p-toluene sulphonic acid as a catalyst .
- Results: The protocol offers several advantages, including a short reaction time, an excellent yield, easy work-up, practical simplicity, high regioselectivity, and the absence of extraction and chromatographic purification steps .
3. Synthesis of Pyrido[2,3-d]pyrimidin-5-one and Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Summary of Application: This compound is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These derivatives are important due to a wide range of biological activity .
- Methods of Application: The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . This results in the formation of pyrimidino[4,5-d][1,3]oxazines .
- Results: The method developed offers several advantages, including a short reaction time, an excellent yield, easy work-up, practical simplicity, high regioselectivity, and the absence of extraction and chromatographic purification steps .
4. Synthesis of 6-Amino-5-(chloroacetyl)-1-(cyclopropylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione
- Summary of Application: This compound is a derivative of “6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” and can be used in various chemical reactions .
- Methods of Application: The synthesis details of this compound are not specified in the source .
- Results: The compound has been successfully synthesized, but the specific results or outcomes obtained are not provided in the source .
5. Synthesis of Biologically Active Compounds with Pyrido[2,3-d]pyrimidinone Core
- Summary of Application: This compound is used in the synthesis of biologically active compounds with a pyrido[2,3-d]pyrimidinone core . These compounds exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
- Methods of Application: The synthesis involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature . This reaction is applicable only to pyrimidines containing electron-donating substituents at position 4 .
- Results: The method developed offers several advantages, including a short reaction time, an excellent yield, easy work-up, practical simplicity, high regioselectivity, and the absence of extraction and chromatographic purification steps .
6. Synthesis of 6-Amino-5-(chloroacetyl)-1-(cyclopropylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione
- Summary of Application: This compound is a derivative of “6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” and can be used in various chemical reactions .
- Methods of Application: The synthesis details of this compound are not specified in the source .
- Results: The compound has been successfully synthesized, but the specific results or outcomes obtained are not provided in the source .
特性
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-11-6(10)5(4(13)3-9)7(14)12(2)8(11)15/h3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIHPCABEPSLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291941 | |
| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
67130-66-9 | |
| Record name | 67130-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



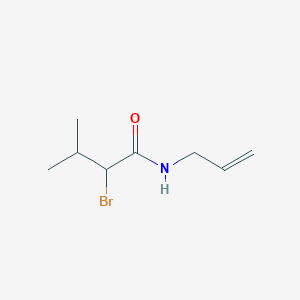

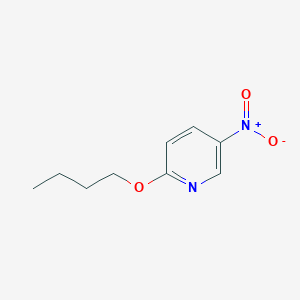
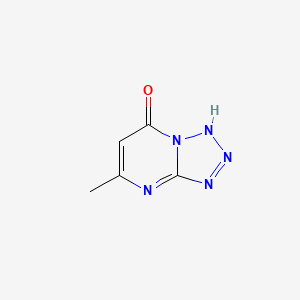
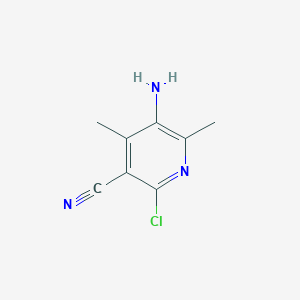
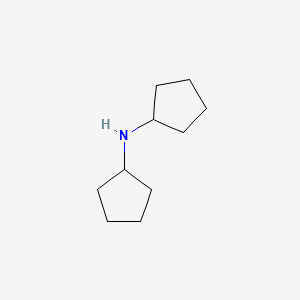
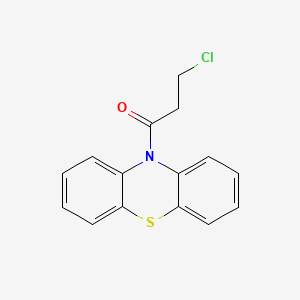
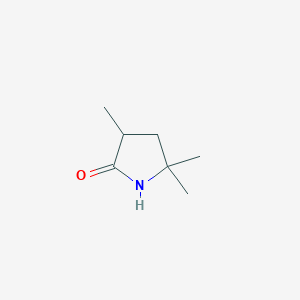
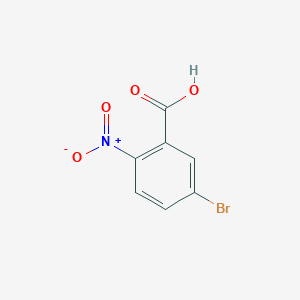
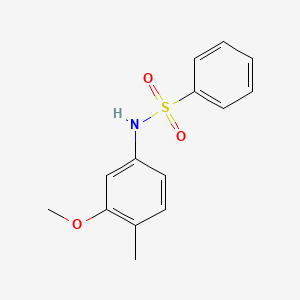
![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)
